molecular formula C14H24BrNO5 B14744380 Propanedioic acid, (acetylamino)(5-bromopentyl)-, diethyl ester CAS No. 5183-26-6

Propanedioic acid, (acetylamino)(5-bromopentyl)-, diethyl ester

Cat. No.: B14744380
CAS No.: 5183-26-6
M. Wt: 366.25 g/mol
InChI Key: MTUPFTCWXFJLCQ-UHFFFAOYSA-N
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Description

Propanedioic acid, (acetylamino)(5-bromopentyl)-, diethyl ester is a synthetic organic compound with the molecular formula C14H24BrNO5 and a molecular weight of 366.25 g/mol . This compound is characterized by the presence of a bromine atom, an acetylamino group, and a diethyl ester moiety, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Propanedioic acid, (acetylamino)(5-bromopentyl)-, diethyl ester typically involves the esterification of propanedioic acid with diethyl alcohol in the presence of an acid catalyst. The acetylamino group is introduced through an acetylation reaction, while the bromopentyl group is incorporated via a bromination reaction .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and catalysts to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency .

Chemical Reactions Analysis

Types of Reactions

Propanedioic acid, (acetylamino)(5-bromopentyl)-, diethyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Propanedioic acid, (acetylamino)(5-bromopentyl)-, diethyl ester has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Propanedioic acid, (acetylamino)(5-bromopentyl)-, diethyl ester involves its interaction with specific molecular targets and pathways. The acetylamino group can form hydrogen bonds with biological molecules, while the bromopentyl group can participate in halogen bonding. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • Propanedioic acid, (acetylamino)(5-chloropentyl)-, diethyl ester
  • Propanedioic acid, (acetylamino)(5-iodopentyl)-, diethyl ester
  • Propanedioic acid, (acetylamino)(5-fluoropentyl)-, diethyl ester

Uniqueness

Propanedioic acid, (acetylamino)(5-bromopentyl)-, diethyl ester is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties compared to its chloro, iodo, and fluoro analogs. The bromine atom’s size and electronegativity influence the compound’s chemical behavior and interactions with biological targets .

Properties

CAS No.

5183-26-6

Molecular Formula

C14H24BrNO5

Molecular Weight

366.25 g/mol

IUPAC Name

diethyl 2-acetamido-2-(5-bromopentyl)propanedioate

InChI

InChI=1S/C14H24BrNO5/c1-4-20-12(18)14(16-11(3)17,13(19)21-5-2)9-7-6-8-10-15/h4-10H2,1-3H3,(H,16,17)

InChI Key

MTUPFTCWXFJLCQ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(CCCCCBr)(C(=O)OCC)NC(=O)C

Origin of Product

United States

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